3-Palmitoylcatechin

Description

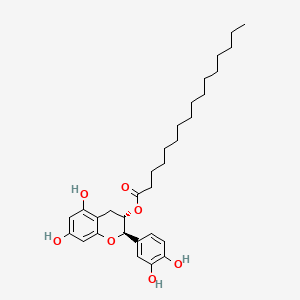

3-Palmitoylcatechin is a catechin derivative in which a palmitoyl group is esterified to the catechin backbone, likely at the 3-position of the flavan-3-ol structure. Catechins are a subclass of flavonoids known for their antioxidant properties, and acylation (e.g., palmitoylation) often modifies their solubility, bioavailability, and metabolic stability .

Properties

CAS No. |

71634-82-7 |

|---|---|

Molecular Formula |

C31H44O7 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] hexadecanoate |

InChI |

InChI=1S/C31H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-30(36)37-29-21-24-26(34)19-23(32)20-28(24)38-31(29)22-16-17-25(33)27(35)18-22/h16-20,29,31-35H,2-15,21H2,1H3/t29-,31+/m0/s1 |

InChI Key |

HZXGLEQMLNKLOA-IGYGKHONSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |

Other CAS No. |

71634-82-7 |

Synonyms |

3-palmitoylcatechin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Epicatechin

Epicatechin, a foundational flavan-3-ol, shares structural similarity with 3-Palmitoylcatechin but lacks the palmitoyl moiety. Key differences include:

The palmitoylation in this compound likely enhances membrane permeability and alters metabolic pathways compared to Epicatechin .

2.2 Other Catechin Derivatives

- Gamma-CEHC Glucuronide : A water-soluble metabolite of vitamin E, structurally distinct but often studied alongside dietary antioxidants. Unlike this compound, it is a glucuronide conjugate, favoring renal excretion .

- Prallethrin : A synthetic pyrethroid insecticide unrelated to catechins but listed in the same dietary report, highlighting the diversity of compounds in such analyses .

Functional and Pharmacokinetic Contrasts

- Stability : Esterified catechins are often more stable against oxidation than their parent compounds, which may extend their shelf-life in dietary products .

- Bioactivity : While Epicatechin is well-documented for antioxidant and anti-inflammatory effects, this compound’s bioactivity remains uncharacterized in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.